1-Bromo-3-(chloromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(chloromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQWMSSTQYIUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 3 Chloromethoxy Benzene
Recent Advancements in Aromatic Bromination Techniques
The introduction of a bromine atom onto an aromatic ring is a cornerstone of organic synthesis. acs.org For a compound like 1-Bromo-3-(chloromethoxy)benzene, the initial step would likely involve the synthesis of a 3-bromophenol (B21344) precursor, which necessitates regioselective control.
Regioselective Bromination of Substituted Benzenes
Achieving specific substitution patterns on an aromatic ring is a significant challenge, as the directing effects of existing substituents can lead to mixtures of isomers. chemistryviews.orgnih.gov In the case of phenols, the hydroxyl group is a powerful ortho-, para-director. However, to obtain a meta-bromo-phenol, which would be a logical precursor to the target molecule, direct bromination is not straightforward.
A more viable strategy involves the bromination of a meta-substituted phenol (B47542) where the existing substituent directs the incoming bromine to the desired position. For instance, the bromination of meta-substituted phenols like 3-methylphenol or 3-chlorophenol (B135607) has been shown to yield the para-brominated product as the major isomer. nih.gov
Modern methods have been developed to enhance regioselectivity, particularly for para-bromination. One such method employs a combination of trimethylsilyl (B98337) bromide (TMSBr) and a bulky sulfoxide, such as (4‐ClC6H4)2SO, in acetonitrile (B52724). chemistryviews.org This system achieves high para-selectivity, potentially through an O–H···S hydrogen bond interaction between the phenol and the thioether byproduct, which sterically favors bromination at the para-position. chemistryviews.org Another approach utilizes KBr with ZnAl–BrO3−–layered double hydroxides (LDHs) as the brominating reagent, which also shows excellent regioselectivity for the para-position. nih.govresearchgate.net
| Reagent System | Substrate | Product | Selectivity (para/ortho) | Yield (%) | Reference |
| TMSBr / (4-ClC6H4)2SO | Phenol | 4-Bromophenol | up to 99/1 | High | chemistryviews.org |
| KBr / ZnAl–BrO3−–LDHs | 3-Methylphenol | 4-Bromo-3-methylphenol | Para major | 78 | nih.gov |
| KBr / ZnAl–BrO3−–LDHs | 3-Chlorophenol | 4-Bromo-3-chlorophenol | Para major | 81 | nih.gov |
Catalytic Systems in Aromatic Halogenation
Catalysis plays a crucial role in modern aromatic halogenation, offering milder reaction conditions and improved selectivity compared to traditional methods that often require harsh Lewis acids like FeBr3 or AlCl3. youtube.comlibretexts.org Zeolites, for example, have been employed as reusable catalysts that can induce high para-selectivity in the bromination of various aromatic compounds. nih.govrsc.org Their shape-selective nature can favor the formation of the less sterically hindered para-isomer.
Another advanced catalytic system involves the use of a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in conjunction with aluminum tribromide (AlBr3). rsc.org This system generates a highly electrophilic brominating species, PhIOAcBr, in situ. The reaction proceeds efficiently under mild conditions (room temperature, open flask) and shows good functional group tolerance. rsc.org While highly effective for many phenols and phenol ethers, the regioselectivity is still governed by the electronic preferences of the substrate, typically favoring para-substitution. rsc.org
| Catalyst/Reagent | Substrate Type | Key Feature | Reference |
| Zeolite NaY | Mono-substituted aromatics | High para-selectivity, reusable catalyst | rsc.org |
| PIDA / AlBr3 | Phenols, Phenol-ethers | Mild conditions, high efficiency | rsc.org |
| ZnAl–BrO3−–LDHs / KBr | Phenols | High regioselectivity, no catalyst needed | nih.govresearchgate.net |
Formation of the Chloromethoxy Ether Linkage
The second key transformation in synthesizing this compound is the formation of the chloromethoxy ether from the corresponding phenol (i.e., 3-bromophenol). This involves the generation of a chloromethylating agent and its subsequent reaction with the phenoxide.
Strategies for Chloromethyl Ether Synthesis
Chloromethyl methyl ether (MOM-Cl) and related α-chloroethers are versatile reagents but are also known for their hazardous nature, including carcinogenicity. researchgate.netorgsyn.org Traditional synthesis methods often produced highly carcinogenic byproducts like bis(chloromethyl) ether. orgsyn.org Modern strategies focus on safer, in-situ generation methods.
A highly efficient procedure involves the reaction of an acetal, like dimethoxymethane, with an acid halide, such as acetyl chloride. orgsyn.orgorganic-chemistry.org This reaction can be catalyzed by minute quantities (e.g., 0.01 mol%) of a Lewis acid, with zinc(II) salts like ZnBr2 being particularly effective. orgsyn.orgorganic-chemistry.org The resulting solution of the α-chloroether can be used directly without isolation, significantly improving safety. orgsyn.orgorganic-chemistry.org Heteropolyacids have also been reported as effective catalysts for this transformation under solvent-free conditions. researchgate.net
| Reactants | Catalyst | Conditions | Key Advantage | Reference |
| Dimethoxymethane, Acetyl Chloride | ZnBr2 (0.01 mol%) | Toluene, 5-15 min | Rapid, near-quantitative yield, in-situ use | orgsyn.orgorganic-chemistry.org |
| Dimethoxymethane, Acetyl Chloride | Heteropolyacid | Solvent-free | Environmentally benign | researchgate.net |
Optimization of Etherification Protocols
The formation of the aryl ether linkage, in this case from 3-bromophenol and a chloromethylating agent, is typically achieved via the Williamson ether synthesis. francis-press.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the chloride from the electrophile.
Optimization of this protocol is critical for achieving high yields. numberanalytics.com The choice of base and solvent is paramount. Strong bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are commonly used to ensure complete deprotonation of the phenol. numberanalytics.com The use of phase-transfer catalysts can also enhance reaction rates and efficiency, particularly in biphasic systems. numberanalytics.com Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times. numberanalytics.comnumberanalytics.com
| Base | Solvent | Temperature | Outcome | Reference |
| NaH | DMF | Varies | High Yield (e.g., 85%) | numberanalytics.com |
| KOtBu | DMSO | Varies | High Yield (e.g., 90%) | numberanalytics.com |
| Alkali Metal Benzoate/Phenolate | None (high temp) | >300 °C | Catalytic process with weak alkylating agents | acs.orgresearchgate.net |
Multi-Step Synthetic Routes to Functionalized Aromatic Halogenoethers
The successful synthesis of a multisubstituted aromatic compound like this compound hinges on the strategic ordering of the individual reaction steps. libretexts.org The directing effects of the substituents introduced at each stage must be carefully considered to achieve the desired 1,3- (or meta) substitution pattern.
A logical synthetic pathway would be:
Bromination: Start with a precursor that allows for the introduction of bromine at the desired position. A common strategy for meta-substituted products is to begin with a meta-directing group, perform the substitution, and then either remove or convert the directing group. libretexts.orgchegg.com For instance, starting with nitrobenzene, one could perform bromination to get 3-bromonitrobenzene. The nitro group could then be reduced to an amine, converted to a diazonium salt, and finally hydrolyzed to yield 3-bromophenol.
Etherification: The resulting 3-bromophenol would then undergo etherification. The phenol is treated with a strong base (e.g., NaH) to form the sodium 3-bromophenoxide. This nucleophile is then reacted with a suitable chloromethylating agent, such as chloromethyl methyl ether (ideally generated in situ), to yield the final product, this compound.
The order of these steps is crucial. If one were to start with anisole (B1667542) (methoxybenzene), bromination would yield primarily the para- and ortho-isomers due to the ortho,para-directing nature of the methoxy (B1213986) group. Therefore, establishing the 1,3-relationship between the bromo and oxygen-linked functional groups must be planned from the initial steps of the synthesis. youtube.com
Green Chemistry Approaches in the Synthesis of Bromo(chloromethoxy)benzenes
The incorporation of green chemistry principles into the synthesis of bromo(chloromethoxy)benzenes is crucial for developing sustainable and safer manufacturing processes. Traditional methods for introducing a chloromethoxy group often involve reagents like chloromethyl methyl ether (CMME), which is a known human carcinogen and can form the even more hazardous byproduct bis(chloromethyl) ether. wikipedia.orgwikipedia.org Consequently, modern synthetic strategies aim to replace such hazardous materials.
A primary green approach is the in-situ generation of the chloromethoxylating agent. One such method involves the reaction of an acetal, like dimethoxymethane, with an acid halide in the presence of a catalytic amount of a Lewis acid. organic-chemistry.orgnih.gov This technique can produce haloalkyl ethers in near-quantitative yields within a few hours and can be scaled from millimoles to moles. organic-chemistry.orgnih.gov The resulting solution of the haloalkyl ether can often be used directly in the subsequent reaction, which minimizes handling and exposure to the carcinogenic compound. organic-chemistry.orgnih.gov Upon completion of the reaction, any excess haloalkyl ether can be readily destroyed during the aqueous workup. organic-chemistry.orgnih.gov
Table 1: Comparison of Catalysts for In-Situ Generation of Chloroalkyl Ethers
| Catalyst (mol%) | Reactants | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Zinc(II) salts (0.01) | Acetal, Acid Halide | 1-4 | ~100 | organic-chemistry.org |
This table illustrates the efficiency of catalytic zinc salts in the rapid and high-yield in-situ synthesis of chloroalkyl ethers compared to older protic acid-catalyzed methods.
Another significant green strategy is the application of Phase-Transfer Catalysis (PTC) . PTC is highly effective for the O-alkylation of phenols, which would be a key step in synthesizing this compound from 3-bromophenol. phasetransfer.comresearchgate.net This methodology uses a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs. iosrjournals.org
The advantages of PTC in this context include:
Use of Inexpensive and Safer Bases: Strong, hazardous bases can be replaced with milder and cheaper alternatives like sodium hydroxide (B78521). phasetransfer.com
Mild Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption and the formation of byproducts. iosrjournals.org
Reduced Solvent Usage: PTC can sometimes be performed with less solvent or in biphasic systems, minimizing the use of volatile organic compounds (VOCs). phasetransfer.com
Increased Selectivity and Yield: By carefully choosing the catalyst and reaction conditions, higher yields and better selectivity can be achieved, which simplifies purification and reduces waste. phasetransfer.comiosrjournals.org
For the synthesis of this compound, a PTC approach would involve the reaction of 3-bromophenol in an organic solvent with a chloromethoxylating agent, while an aqueous solution of a base like sodium hydroxide is used to deprotonate the phenol. The phase-transfer catalyst would then shuttle the phenoxide ion into the organic phase to react.
Scale-Up Considerations and Process Chemistry Development
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a host of challenges that must be addressed through careful process chemistry development. The primary goals of scale-up are to ensure safety, cost-effectiveness, reproducibility, and high throughput. wikipedia.org
Key considerations for the scale-up include:
Raw Material Sourcing and Cost: The cost and availability of starting materials, such as 3-bromophenol and the chloromethoxylating agent, are critical factors in the economic viability of the process.
Reaction Conditions and Optimization: Laboratory conditions often need significant modification for large-scale production. Parameters such as temperature, pressure, reaction time, and stoichiometry must be optimized to maximize yield and minimize cycle time. For instance, the exothermic nature of the etherification reaction needs to be carefully managed in large reactors to prevent thermal runaways.
Mixing and Mass Transfer: In heterogeneous reaction systems like those used in phase-transfer catalysis, efficient mixing is crucial to ensure adequate mass transfer between the phases. The choice of reactor design and agitation speed becomes critical to maintain consistent reaction rates and yields. researchgate.net
Safety and Hazard Management: The use of potentially hazardous reagents, even when generated in-situ, requires robust safety protocols. The system should be designed as a closed process to prevent the release of any toxic materials. phasetransfer.com The high carcinogenicity of chloromethyl ethers necessitates stringent control over operator exposure. wikipedia.org
Work-up and Purification: Isolating the final product with high purity on a large scale can be challenging. The choice between distillation, crystallization, or chromatography for purification will depend on the physical properties of this compound and its impurities. The generation of diarylmethane byproducts, a common issue in related reactions, must be minimized to simplify purification. wikipedia.org
Waste Management: A crucial aspect of process development is minimizing waste and developing effective methods for treating the waste streams generated. This includes handling solvent waste and aqueous waste from the workup.
Table 2: Process Development Parameters for Scale-Up
| Parameter | Laboratory Scale Focus | Industrial Scale Focus |
|---|---|---|
| Reagents | High purity, often in excess | Cost, availability, stoichiometry optimization |
| Solvent | High purity, convenient volumes | Recovery and recycling, minimizing volume, safety |
| Temperature | Ease of control (heating mantle, ice bath) | Heat transfer management, reactor cooling/heating capacity |
| Purification | Chromatography | Crystallization, distillation |
| Safety | Fume hood | Closed systems, process safety management |
This table highlights the shift in focus for key process parameters when moving from a laboratory setting to industrial-scale production.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloromethoxy Benzene
Reactions Involving the Aromatic Bromine Atom
The bromine atom on the benzene (B151609) ring is a key site for modifications that form new carbon-carbon or carbon-heteroatom bonds, fundamentally altering the molecular skeleton.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The aromatic bromine atom of 1-bromo-3-(chloromethoxy)benzene readily participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction is highly versatile and tolerant of various functional groups, including the chloromethoxy moiety. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net The process is catalyzed by a palladium complex and requires a base. The mechanism initiates with the oxidative addition of the aryl bromide to the palladium catalyst, followed by alkene insertion into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the active catalyst. nih.gov This reaction typically results in the formation of the trans-alkene isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net The Sonogashira coupling is a reliable method for synthesizing arylalkynes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium complex that has already undergone oxidative addition with the aryl bromide. wikipedia.org Reductive elimination then furnishes the final coupled product.
Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-110 °C |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724), DMA | 80-140 °C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | Toluene, THF, DMF | Room Temp. to 80 °C |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) of an aryl halide like this compound, where a nucleophile displaces the bromide, is generally challenging. libretexts.org Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
The chloromethoxy group is not a sufficiently strong electron-withdrawing group to facilitate a standard SNAr mechanism under mild conditions. Therefore, direct substitution of the bromine atom by common nucleophiles is unlikely.
However, under forcing conditions, such as high temperatures and the use of very strong bases (e.g., sodium amide), nucleophilic substitution can proceed via an elimination-addition mechanism involving a highly reactive benzyne intermediate. libretexts.orgstackexchange.com In this pathway, the strong base would deprotonate a carbon adjacent to the bromine, followed by the elimination of bromide to form a benzyne. The nucleophile then adds to the benzyne, leading to a mixture of products, as the addition can occur at either carbon of the triple bond.
Metal-Halogen Exchange Processes
Metal-halogen exchange is a fundamental reaction for converting aryl halides into reactive organometallic reagents. wikipedia.org This process is particularly efficient for aryl bromides.
Lithium-Halogen Exchange: Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (e.g., -78 °C), results in a rapid exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu This forms the highly reactive intermediate, 3-(chloromethoxy)phenyllithium. This organolithium species can then be reacted with a wide variety of electrophiles to introduce new functional groups at the former site of the bromine atom. tcnj.edu
Grignard Reagent Formation: Alternatively, reaction with magnesium metal in an etheral solvent like THF or diethyl ether can convert this compound into the corresponding Grignard reagent, [3-(chloromethoxy)phenyl]magnesium bromide.
These organometallic intermediates are powerful tools in synthesis, as demonstrated by the variety of possible subsequent reactions.
Table 2: Products from Metal-Halogen Exchange followed by Electrophilic Quench
| Organometallic Intermediate | Electrophile | Product |
| 3-(Chloromethoxy)phenyllithium | H₂O | Chloromethoxybenzene |
| 3-(Chloromethoxy)phenyllithium | CO₂ then H₃O⁺ | 3-(Chloromethoxy)benzoic acid |
| 3-(Chloromethoxy)phenyllithium | DMF | 3-(Chloromethoxy)benzaldehyde |
| [3-(Chloromethoxy)phenyl]magnesium bromide | Acetone then H₃O⁺ | 2-(3-(Chloromethoxy)phenyl)propan-2-ol |
Reactivity of the Chloromethoxy Group
The chloromethoxy group (-OCH₂Cl) is a chloromethyl ether functionality, which is known for its electrophilic character and utility as an alkylating agent.
Electrophilic Reactivity and Alkylating Properties
The chloromethoxy group in this compound acts as a potent electrophile. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting positive charge on the methylene (B1212753) carbon through resonance. This makes the compound an effective agent for introducing the (3-bromophenoxy)methyl group onto various nucleophiles.
This reactivity is analogous to that of benzyl (B1604629) chloromethyl ether, which is used to alkylate nucleophiles such as ketone enolates, ester enolates, and phosphorus compounds. orgsyn.org Therefore, this compound can be expected to react with a range of nucleophiles, including:
Alcohols and Phenols: To form other ethers.
Amines: To form N-((3-bromophenoxy)methyl)amines.
Carbanions (e.g., from malonic esters): To form new C-C bonds.
These alkylation reactions provide a route to more complex molecules while preserving the reactive bromine handle for subsequent transformations like cross-coupling.
Hydrolysis and Derivatization of Chloromethyl Ethers
The chloromethyl ether group is susceptible to hydrolysis. Treatment with water or aqueous base will convert the chloromethoxy group into a hydroxymethyl group (-OCH₂OH), which is a hemiacetal that is typically unstable and may further react or exist in equilibrium with other species. More commonly, under hydrolytic conditions, the expected stable product would be (3-bromophenoxy)methanol, though its stability and potential for further reaction (e.g., polymerization) must be considered. The hydrolysis of benzyl chloromethyl ether has been well-studied. orgsyn.org
Similarly, reaction with alcohols (alcoholysis) in the presence of a non-nucleophilic base can lead to the formation of different acetals, effectively exchanging the chloride for an alkoxide. This derivatization allows for the modification of the ether functionality. For instance, reacting this compound with ethanol (B145695) would yield 1-bromo-3-(ethoxymethyl)benzene.
Participation in Cyclization and Rearrangement Reactions
There is no specific information available in the scientific literature regarding the participation of this compound in cyclization or rearrangement reactions. Cyclization reactions often involve intramolecular processes where a molecule containing two reactive functional groups reacts to form a ring. For an aryl ether like this compound, this could potentially involve the chloromethoxy group and the benzene ring or the bromo substituent.
One well-known rearrangement reaction for aryl ethers is the Claisen rearrangement, which typically involves allyl aryl ethers. libretexts.org However, this compound does not possess the required allyl group for a classic Claisen rearrangement. Other types of molecular rearrangements are conceivable but have not been documented for this specific compound.
General studies on the reactivity of related compounds, such as those with chloromethyl groups, indicate a propensity for substitution reactions rather than cyclizations or rearrangements under typical conditions. chlorobenzene.ltdchemguide.co.uk However, the electronic and steric influence of the ether oxygen in the chloromethoxy group would significantly alter the reactivity profile compared to a simple chloromethyl arene, making direct comparisons unreliable.
Mechanistic Studies of Key Transformation Reactions
Detailed mechanistic studies, including kinetic and thermodynamic analyses and the identification of reaction intermediates, are fundamental to understanding the reaction pathways of a chemical compound. For this compound, such specific studies are not found in the available literature. The following subsections elaborate on the lack of data in these specific areas.
No published kinetic or thermodynamic data for the reactions of this compound could be located. Such analyses would provide crucial information on reaction rates, activation energies, and the relative stability of reactants, transition states, and products. This information is essential for optimizing reaction conditions and understanding the factors that control chemical transformations. The absence of this data suggests that the transformation reactions of this compound have not been a focus of quantitative mechanistic investigation.
The identification of reaction intermediates is a key aspect of elucidating a reaction mechanism. For electrophilic aromatic substitution reactions, common intermediates include sigma complexes or arenium ions. youtube.com In potential nucleophilic substitution reactions involving the chloromethoxy group, carbocationic or other reactive intermediates might be formed. However, no studies have been published that specifically identify or characterize any reaction intermediates involved in the transformations of this compound.
Stereochemical Aspects in Reactions of Related Chiral Analogues
There is no information available regarding the stereochemical aspects of reactions involving chiral analogues of this compound. The parent molecule itself is achiral. To study stereochemistry, a chiral center would need to be introduced, for instance, by modifying a substituent or its position on the ring to create a chiral molecule. Since no such chiral analogues of this compound have been reported in the context of their reaction stereochemistry, this area remains unexplored.
Applications of 1 Bromo 3 Chloromethoxy Benzene As a Versatile Synthetic Intermediate
Precursor for Diversely Substituted Aromatic Systems
The presence of a bromine atom on the aromatic ring of 1-Bromo-3-(chloromethoxy)benzene makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex aromatic systems, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.
One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . In this reaction, the bromo group of this compound can be coupled with a variety of organoboron compounds, such as arylboronic acids, to form biaryl structures. researchgate.netresearchgate.netwikipedia.org This method is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. wikipedia.org The chloromethoxy group generally remains intact under these conditions, allowing for its later conversion to a hydroxyl group or other functionalities.
Similarly, the Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. nih.govchemspider.com By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base, a wide range of N-substituted anilines can be prepared. nih.gov These products are important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Furthermore, the bromine atom can be converted into an organometallic species, such as a Grignard reagent , by reacting with magnesium metal. wikipedia.orglibretexts.org This organomagnesium compound can then react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds and introduce a wide range of functional groups onto the aromatic ring.
The following table summarizes some of the key cross-coupling reactions that can be employed to create diversely substituted aromatic systems from this compound.
| Reaction Name | Reactant | Product Type | Catalyst/Reagents |
| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amine | Arylamine | Pd catalyst, Base |
| Grignard Reaction | Aldehyde/Ketone | Benzyl (B1604629) alcohol | Mg, Electrophile |
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic systems, particularly those fused to a benzene (B151609) ring.
The dual functionality of this compound allows for sequential or one-pot reactions to construct heterocyclic rings. For instance, the bromo group can be used to introduce a nitrogen or oxygen nucleophile via a Buchwald-Hartwig or a similar coupling reaction. The resulting intermediate can then undergo an intramolecular cyclization involving the chloromethoxy group or its derivative to form a heterocyclic ring.
For the synthesis of oxygen-containing heterocycles , such as benzofurans, the chloromethoxy group can be deprotected to a hydroxyl group, which can then participate in a variety of cyclization reactions. nih.govlboro.ac.uknottingham.ac.uk For example, a Williamson ether synthesis or a palladium-catalyzed cyclization can be employed to form the furan (B31954) ring.
In the case of nitrogen-containing heterocycles , such as indoles or quinolines, the bromo group can be functionalized to introduce a nitrogen-containing side chain. clockss.orgpitt.edubeilstein-journals.org Subsequent intramolecular reactions, often promoted by a catalyst, can lead to the formation of the desired heterocyclic core. The chloromethoxy group can either be a spectator in these transformations or be strategically utilized in the ring-forming step.
The following table illustrates potential synthetic routes to different heterocyclic systems using this compound as a starting material.
| Heterocyclic System | Key Synthetic Strategy | Potential Intermediate |
| Benzofuran | Intramolecular O-arylation | 3-(Chloromethoxy)phenyl substituted alkyne |
| Indole | Palladium-catalyzed N-arylation | N-(3-(Chloromethoxy)phenyl)propargylamine |
| Quinoline | Friedländer annulation | 2-Amino-3'-(chloromethoxy)acetophenone |
Role in the Construction of Carbon-Rich Molecular Scaffolds
Carbon-rich molecular scaffolds, including polycyclic aromatic hydrocarbons (PAHs), are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these complex structures often relies on the step-wise construction from smaller, functionalized aromatic building blocks. This compound, with its defined substitution pattern, can be a key component in the programmed synthesis of larger PAHs.
Through iterative cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, multiple molecules of this compound or its derivatives can be linked together to form larger oligomeric or dendritic structures. ed.ac.ukrsc.orgnih.govescholarship.orgsioc-journal.cn The bromo functionality serves as a handle for these coupling reactions, while the chloromethoxy group can be maintained for later functionalization or to influence the solubility and processing properties of the final material.
For example, a divergent synthetic approach can be envisioned where a central core is functionalized with multiple copies of this compound. The bromo groups on these peripheral units can then be used for further extensions, leading to the creation of large, well-defined carbon-rich architectures. The chloromethoxy groups could be converted to other functionalities to fine-tune the electronic properties of the resulting scaffold.
Utility in Polymer Chemistry and Material Science Precursor Development
In the field of polymer chemistry and material science, functional monomers are essential for the development of new materials with tailored properties. This compound can serve as a precursor to such monomers. The bromo group allows for its incorporation into polymer chains via cross-coupling polymerization reactions, such as the Suzuki or Stille polymerization. rsc.orgelsevierpure.com
By converting the bromo group to a boronic acid or a stannane, a bifunctional monomer can be created that can participate in step-growth polymerization. The resulting polymers would contain pendant chloromethoxy groups, which can be further modified post-polymerization to introduce a variety of functionalities. This post-polymerization modification strategy allows for the synthesis of a library of functional polymers from a single parent polymer, which is a highly efficient approach for materials discovery.
The chloromethoxy group itself can also be used as a reactive site for polymerization. For instance, it can undergo reactions to form polymer networks or to graft side chains onto a pre-existing polymer backbone. The presence of both a bromo and a chloromethoxy group offers orthogonal reactivity, allowing for the selective polymerization at one site while leaving the other available for subsequent modification. This makes this compound a potentially valuable building block for the synthesis of functional polymers for applications in electronics, sensing, and catalysis. chlorobenzene.ltd
Synthetic Strategies for Complex Natural Product Analogues
Natural products are a rich source of inspiration for the development of new drugs. However, their complex structures often make their synthesis challenging. The synthesis of simplified analogues of natural products that retain the biological activity but are easier to synthesize is a common strategy in medicinal chemistry. This compound can be a useful starting material in the synthesis of such analogues, particularly for those containing a substituted benzene ring.
Many biologically active natural products contain a substituted phenolic moiety. The 3-bromophenoxy group, which can be derived from this compound, can be a key structural motif in the design of analogues of these natural products. Current time information in Bangalore, IN.semanticscholar.org The bromo group allows for the attachment of the phenolic unit to the rest of the molecule, while the methoxy (B1213986) group can mimic the hydroxyl group of the natural product or be used as a handle for further functionalization.
For example, in the synthesis of analogues of brominated phenols isolated from marine algae, which have shown interesting biological activities, this compound could be used as a starting material to introduce the brominated aromatic core. clockss.orgsemanticscholar.orgnih.gov The ability to perform selective reactions at the bromo and chloromethoxy positions allows for the controlled assembly of complex structures that mimic the natural products. This approach can lead to the discovery of new bioactive compounds with improved pharmacological properties.
Advanced Spectroscopic and Analytical Methodologies for Compound Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromo-3-(chloromethoxy)benzene, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethoxy group. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Based on the electronic effects of the bromo (electron-withdrawing, ortho/para directing) and chloromethoxy (electron-withdrawing) groups, the four aromatic protons would be chemically non-equivalent. The proton at C2 (between the two substituents) would likely be the most deshielded. The protons at C4, C5, and C6 would exhibit splitting patterns influenced by their coupling (ortho, meta) to each other.
The most distinct signal would be from the methylene protons of the -O-CH₂-Cl group. This signal is expected to appear as a sharp singlet in the δ 5.5-6.0 ppm range, significantly downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal eight distinct carbon signals. The aromatic region would show six signals: two for the substituted carbons (C1-Br and C3-O) and four for the carbons bearing hydrogen atoms (C2, C4, C5, C6). The carbon attached to the bromine (C1) and the carbon attached to the ether oxygen (C3) would have their chemical shifts significantly influenced by these substituents. The signal for the methylene carbon (-O-C H₂-Cl) is expected to be in the δ 80-90 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (H2, H4, H5, H6) | 7.0 - 7.8 | Multiplet |
| ¹H | -OCH₂Cl | 5.7 - 5.9 | Singlet |
| ¹³C | C-Br | ~123 | Singlet |
| ¹³C | C-O | ~158 | Singlet |
| ¹³C | Aromatic (CH) | 115 - 135 | Multiplet |
| ¹³C | -OCH₂Cl | ~85 | Singlet |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₈BrClO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
The low-resolution electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.9%, ⁸¹Br ≈ 49.1%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a distinctive pattern for the molecular ion [M]⁺, with major peaks at m/z 234, 236, and 238. The relative intensities of these peaks can be calculated based on the isotopic probabilities. docbrown.info
The fragmentation pattern in EI-MS would provide further structural evidence. Key fragmentation pathways would likely include:
Loss of a chlorine radical: [M - Cl]⁺
Loss of a chloromethyl radical: [M - CH₂Cl]⁺, leading to a [C₇H₆BrO]⁺ fragment. This is often a favorable fragmentation for chloromethyl ethers.
Cleavage of the C-Br bond: [M - Br]⁺, resulting in a [C₈H₈ClO]⁺ fragment.
Loss of the entire chloromethoxy group: [M - OCH₂Cl]⁺, giving the bromophenyl cation [C₆H₄Br]⁺.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key expected frequencies include:
Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region. vscht.cz
Aliphatic C-H Stretch: Medium bands from the methylene group around 2960 and 2850 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ range.
C-O-C Stretch (Ether): Strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically in the 1300-1000 cm⁻¹ region. uc.edu
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from this region (900-690 cm⁻¹). A meta-disubstituted ring generally shows a strong band between 810-750 cm⁻¹ and another absorption around 690 cm⁻¹. spectroscopyonline.com
C-Cl Stretch: A strong band in the 800-600 cm⁻¹ region. uc.edu
C-Br Stretch: An absorption in the lower frequency region, typically 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode (around 1000 cm⁻¹), are often strong and characteristic in Raman spectra. nih.govresearchgate.net The C-Br and C-Cl stretching vibrations would also be Raman active. While C=O bonds give strong IR signals, C=C and C-C single bonds of the aromatic ring are often more prominent in Raman spectra. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is the primary method for assessing the purity of a compound and for its isolation from reaction mixtures. Both Gas and Liquid Chromatography are applicable.
Gas Chromatography (GC) Methodologies
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Column: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol 'WAX' type or a mid-polarity phase like a '624' type) would be effective in separating the target compound from isomers or related impurities. researchgate.net
Injector and Detector: A split/splitless injector would be used, and a Flame Ionization Detector (FID) provides good general-purpose sensitivity. For enhanced selectivity towards the halogenated analyte, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) could be employed. uni.lu
Carrier Gas: Helium or hydrogen would be used as the carrier gas.
Temperature Program: A temperature gradient, for example, starting at 100°C and ramping up to 250°C, would effectively elute the compound and separate it from potential byproducts.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile technique for both purity analysis and preparative isolation.
Mode: Reversed-phase HPLC (RP-HPLC) would be the method of choice.
Stationary Phase: A C18 (octadecylsilane) or C8 column is standard for aromatic compounds. For potentially better separation of halogenated isomers, a pentafluorophenyl (PFP) stationary phase could be advantageous due to its alternative selectivity involving pi-pi, dipole-dipole, and ion-exchange interactions.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be typical. wur.nl Adding a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape. wur.nl
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be used, monitoring at a wavelength where the aromatic ring absorbs, likely around 254 nm.
Table 2: Exemplar Chromatographic Conditions
| Technique | Parameter | Condition |
|---|---|---|
| GC | Column | 30 m x 0.25 mm ID, 0.25 µm film, polar stationary phase (e.g., DB-WAX) |
| Detector | FID or ECD | |
| Oven Program | 100°C (2 min), ramp 10°C/min to 250°C (5 min) | |
| Carrier Gas | Helium | |
| HPLC | Column | 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase |
| Detector | DAD (254 nm) | |
| Mobile Phase | Gradient: 50% Acetonitrile in Water to 95% Acetonitrile over 15 min | |
| Flow Rate | 1.0 mL/min |
X-ray Crystallography in Solid-State Structure Determination of Related Compounds
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the substitution pattern on the benzene ring and reveal the precise bond lengths, bond angles, and conformational preferences of the chloromethoxy group.
Studies on the closely related compound anisole (B1667542) (methoxybenzene) have shown that it crystallizes with a herringbone packing motif, governed by close packing and edge-to-face C-H···π interactions, rather than face-to-face π-π stacking. nih.govresearchgate.net It is plausible that this compound would adopt a similar crystal packing, influenced by the additional halogen substituents. X-ray crystallography would definitively map these intermolecular interactions in the solid state, providing insight into the forces that govern its crystal lattice.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-Bromo-3-(chloromethoxy)benzene, methods like Density Functional Theory (DFT) can be employed to determine its molecular geometry and the distribution of electrons within the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
In studies of related substituted benzenes, it has been shown that the nature and position of substituents significantly influence the HOMO and LUMO energies. For instance, in a study of various benzene (B151609) derivatives, it was found that electron-withdrawing groups tend to lower both the HOMO and LUMO energies. The presence of both a bromine atom and a chloromethoxy group in this compound would have a combined effect on its electronic properties.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insight into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species. For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
To illustrate the type of data that can be generated, the following table presents hypothetical reactivity descriptors for this compound, based on typical values for similar aromatic compounds.
| Descriptor | Value (eV) | Significance |
| HOMO Energy | -8.5 | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.3 | A larger gap suggests higher kinetic stability. |
| Electronegativity (χ) | 4.85 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.65 | Represents resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.23 | Quantifies the electrophilic character of the molecule. |
This is an interactive data table. The values are illustrative and based on general principles of computational chemistry for similar compounds.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a versatile computational method for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to model various transformations, such as nucleophilic substitution or electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.
For example, in a potential nucleophilic substitution reaction where the chlorine atom of the chloromethoxy group is displaced, DFT can be used to determine the activation energy barrier. This information is crucial for predicting the reaction rate and the feasibility of the transformation under different conditions. Similarly, for electrophilic aromatic substitution on the benzene ring, DFT can predict the most likely site of attack by an electrophile. This is achieved by calculating the relative energies of the possible sigma-complex intermediates. nih.gov
A study on the electrophilic substitution of benzene derivatives demonstrated that the regioselectivity can be accurately predicted by calculating the relative stabilities of the intermediates. nih.gov For this compound, the directing effects of the bromo and chloromethoxy substituents would determine the preferred position of substitution. The chloromethoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. DFT calculations could precisely quantify these directing effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C-O bonds of the ether linkage. This is important as the conformation of the molecule can influence its physical properties and reactivity. Studies on aryl ethers have utilized MD simulations to understand their conformational preferences and the resulting impact on polymer properties. nih.gov
Furthermore, MD simulations can be employed to investigate intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can gain insights into its aggregation behavior and solvation properties. These simulations can reveal the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the condensed-phase behavior of the compound. The environmental fate of related halomethoxybenzenes has been linked to their intermolecular interactions and transport properties in the atmosphere. vliz.benih.govnih.gov
Predictive Modeling of Chemical Behavior and Selectivity
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be used to estimate the biological activity or physical properties of this compound based on its molecular structure. wikipedia.org These models are built by correlating the structural features of a series of compounds with their observed activities or properties.
For instance, QSAR models have been developed for brominated flame retardants to predict their endocrine-disrupting activity. nih.govflemingcollege.canih.govacs.org By calculating a set of molecular descriptors for this compound, such as its size, shape, and electronic properties, its potential for similar biological interactions could be estimated using a relevant QSAR model.
In terms of chemical selectivity, computational models can predict the outcome of reactions. For example, in a reaction with multiple possible products, the relative activation energies calculated using DFT can predict the major product under kinetic control. This is particularly useful for complex organic syntheses where controlling selectivity is crucial.
The following table illustrates the types of molecular descriptors that would be used in a QSAR/QSPR study of this compound.
| Descriptor | Description | Potential Application |
| Molecular Weight | The mass of one mole of the compound. | Correlates with physical properties like boiling point and density. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Predicts hydrophobicity and potential for bioaccumulation. |
| Polar Surface Area | The surface area of polar atoms in the molecule. | Relates to membrane permeability and bioavailability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
This is an interactive data table. The descriptors are fundamental molecular properties that would be calculated for predictive modeling.
Computational Approaches to Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, techniques like DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The calculated vibrational frequencies from a DFT calculation can be compared with an experimental IR spectrum to aid in the assignment of absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the molecule. Computational prediction of NMR shifts has been shown to be a useful tool in determining the regioselectivity of aromatic substitution reactions. acs.org
The following table provides an example of how predicted spectroscopic data for this compound might be presented.
| Spectrum | Predicted Feature | Corresponding Structural Element |
| IR | Vibrational frequency around 1250 cm⁻¹ | C-O-C asymmetric stretch |
| ¹H NMR | Chemical shifts in the range of 6.8-7.4 ppm | Aromatic protons |
| ¹³C NMR | Chemical shifts around 158 ppm and 115 ppm | Aromatic carbons attached to oxygen and bromine, respectively |
| UV-Vis | Absorption maximum around 275 nm | π → π* transitions in the benzene ring |
This is an interactive data table. The predicted values are based on typical spectroscopic data for substituted benzenes and serve as an illustration.
Future Perspectives in the Research of 1 Bromo 3 Chloromethoxy Benzene
Emerging Synthetic Transformations
The dual reactivity of 1-Bromo-3-(chloromethoxy)benzene, stemming from its bromoaryl and chloromethyl ether functionalities, opens avenues for a variety of synthetic transformations. Future research is anticipated to leverage these reactive sites for the construction of complex molecular architectures.
The bromine atom on the benzene (B151609) ring is a prime handle for various metal-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Potential emerging transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups.
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form substituted alkynylbenzenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
The chloromethoxy group, on the other hand, is susceptible to nucleophilic substitution, given the high reactivity of α-chloro ethers. epa.gov This allows for the introduction of a wide range of functional groups through reaction with various nucleophiles, such as:
Alkoxides and Phenoxides: To form new ether linkages.
Thiolates: To generate thioethers.
Azides: Leading to the formation of azidomethoxy derivatives, which are precursors to amines.
Cyanides: To introduce a cyanomethoxy group, a versatile synthetic intermediate.
A significant area of future research will likely involve the selective and sequential transformation of these two functional groups to build complex molecules with precise structural control.
Novel Applications in Advanced Chemical Manufacturing
The bifunctional nature of this compound makes it a potentially valuable building block in advanced chemical manufacturing, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials.
As a bifunctional linker, this compound could be employed in the synthesis of molecules designed for induced proximity, such as Proteolysis Targeting Chimeras (PROTACs). choudharylab.comacs.orgnih.gov In a hypothetical PROTAC, one part of the molecule derived from this compound could bind to a target protein, while the other part recruits a cellular machinery, for instance, an E3 ubiquitin ligase, to induce the degradation of the target protein.
In materials science, this compound could serve as a monomer or cross-linking agent in the production of functional polymers. The bromoaryl group can be polymerized or functionalized post-polymerization, while the chloromethoxy group can react to form stable ether linkages within a polymer backbone or as cross-links.
The following table illustrates a hypothetical application in the synthesis of a novel pharmaceutical intermediate:
| Reaction Step | Reactant | Reagent | Product | Potential Therapeutic Area |
| 1 | This compound | 4-Fluorophenol, K₂CO₃ | 1-Bromo-3-((4-fluorophenoxy)methoxy)benzene | Antifungal |
| 2 | 1-Bromo-3-((4-fluorophenoxy)methoxy)benzene | 1-Methylpiperazine, Pd(dba)₂, BINAP, NaOtBu | 1-((3-((4-Fluorophenoxy)methoxy)phenyl)methyl)piperazine | Antidepressant |
Development of Sustainable Synthesis Routes
Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. researchgate.net This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgrsc.orgtaylorfrancis.comnih.gov
Key areas for the development of sustainable synthesis routes include:
Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. For instance, developing solid-supported catalysts for easier separation and reuse.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby reducing the generation of byproducts.
Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction rates and potentially reduce thermal energy input.
A comparative overview of a traditional versus a potential green synthesis route is presented below:
| Synthesis Parameter | Traditional Route | Potential Green Route |
| Solvent | Dichloromethane, Carbon tetrachloride | Water, Ethyl acetate |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acid catalyst |
| Byproducts | Significant amounts of acidic and organic waste | Minimal byproducts, water |
| Energy Input | High-temperature reflux | Microwave-assisted, room temperature |
Interdisciplinary Research Opportunities
The unique structure of this compound provides a fertile ground for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and chemical biology.
Collaboration with Materials Scientists: To design and synthesize novel polymers and functional materials with tailored electronic, optical, or mechanical properties. The bromoaryl moiety can be a site for introducing conductivity or photoactivity, while the ether linkage can provide flexibility or thermal stability.
Partnerships in Medicinal Chemistry and Chemical Biology: To explore the potential of this compound as a scaffold or linker in the development of new therapeutic agents and chemical probes. nih.gov Its ability to connect different molecular entities makes it a candidate for creating bifunctional molecules that can modulate biological pathways in innovative ways. nih.gov For example, it could be used to construct molecules that bring an enzyme into proximity with a substrate it would not normally interact with.
Joint Efforts with Process Chemists and Chemical Engineers: To develop and scale up sustainable and economically viable manufacturing processes for this compound and its derivatives, ensuring that novel discoveries in the laboratory can be translated into practical applications.
These interdisciplinary collaborations will be crucial for unlocking the full potential of this versatile chemical compound and translating fundamental research into tangible technological and medical advancements.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-3-(chloromethoxy)benzene, and how are reaction conditions optimized?
A typical synthesis involves sequential functionalization of a benzene ring. First, introduce the chloromethoxy group via nucleophilic substitution of a phenol derivative using chloromethylating agents (e.g., chloromethyl chloride) under basic conditions. Subsequent bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or via electrophilic aromatic substitution. Key parameters include:
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chloromethoxy introduction | Chloromethyl chloride, NaOH, 50°C | Install -OCH₂Cl group |
| Bromination | Br₂, FeBr₃, DCM, 70°C | Regioselective bromination |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., meta-bromine and chloromethoxy groups via coupling constants and chemical shifts) .
- Mass Spectrometry (LC-MS/GC-MS) : Validates molecular weight (C₇H₆BrClO₂, ~253.48 g/mol) and detects impurities .
- Elemental Analysis : Confirms Br and Cl content stoichiometry .
- Chromatography (HPLC) : Quantifies purity and separates isomers .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- Emergency Response : For skin contact, wash with soap/water; for ingestion, seek medical attention without inducing vomiting .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in the presence of a chloromethoxy group?
The chloromethoxy group (-OCH₂Cl) acts as a meta-directing substituent due to its electron-withdrawing nature. To optimize regioselectivity:
- Catalyst Tuning : FeBr₃ enhances bromine activation, favoring para-bromination relative to the chloromethoxy group .
- Solvent Effects : Non-polar solvents (e.g., CCl₄) reduce side reactions like ortho-bromination .
- Computational Modeling : DFT calculations predict charge distribution to identify reactive sites .
Q. What strategies mitigate isomer formation during synthesis?
Q. How can computational chemistry aid in predicting reactivity and degradation pathways?
- Molecular Dynamics Simulations : Model thermal stability and hydrolysis pathways of the chloromethoxy group .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict bromine substitution sites .
- Environmental Fate Modeling : Predict persistence in aqueous systems using QSAR models .
Q. What are the applications of this compound in synthesizing bioactive molecules?
- Pharmaceutical Intermediates : Used in Suzuki-Miyaura cross-coupling to introduce aryl groups into drug candidates (e.g., kinase inhibitors) .
- Agrochemicals : Serves as a precursor for herbicides via nucleophilic substitution of bromine .
- Polymer Chemistry : Functionalizes monomers for flame-retardant polymers .
Q. How do electronic effects influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing chloromethoxy group:
- Reduces Electron Density : Lowers activation energy for oxidative addition in palladium-catalyzed couplings (e.g., Heck reaction) .
- Enhances Stability : Stabilizes transition metals during catalysis, improving yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
